molecular formula C15H28N2O4S B2430688 tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate CAS No. 1803608-80-1

tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate

Cat. No.: B2430688
CAS No.: 1803608-80-1
M. Wt: 332.46
InChI Key: VJFVSWFDMRGQJS-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate: is a chemical compound with the molecular formula C15H28N2O4S and a molecular weight of 332.46 g/mol . This compound is known for its unique chemical properties and versatility, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate typically involves the protection of amine groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis process may involve the reaction of cyclopentyl and cyclopropanesulfonamidoethyl intermediates with tert-butyl carbamate under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with a high degree of purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate involves its interaction with molecular targets through the formation of stable complexes. The compound’s carbamate group can form covalent bonds with amino groups in proteins, leading to the modification of protein function and activity . This interaction can affect various molecular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-cyclopentyl-2-cyclopropanesulfonamidoethyl)carbamate is unique due to the presence of both cyclopentyl and cyclopropanesulfonamidoethyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biological molecules and precise control over chemical reactions .

Properties

IUPAC Name

tert-butyl N-[2-cyclopentyl-2-(cyclopropylsulfonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-15(2,3)21-14(18)16-10-13(11-6-4-5-7-11)17-22(19,20)12-8-9-12/h11-13,17H,4-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFVSWFDMRGQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCCC1)NS(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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